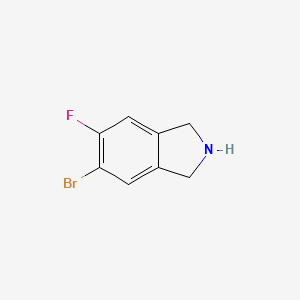

5-Bromo-6-fluoroisoindoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-6-fluoroisoindoline is a heterocyclic organic compound that belongs to the class of isoindolines. Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of both bromine and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a compound of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoroisoindoline typically involves the bromination and fluorination of isoindoline derivatives. One common method includes the electrophilic substitution of the aromatic core of isoindoline at the C-5 and C-6 positions using brominating and fluorinating agents. For example, bromine (Br2) and a fluorinating agent such as Selectfluor can be used under controlled conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoroisoindoline undergoes various chemical reactions, including:

Electrophilic substitution: The presence of bromine and fluorine atoms makes the compound reactive towards electrophiles.

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Electrophilic substitution: Reagents such as bromine (Br2) and Selectfluor are commonly used.

Nucleophilic substitution: Nucleophiles like amines and thiols can be used in the presence of a base.

Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can lead to the formation of 5-amino-6-fluoroisoindoline derivatives .

Scientific Research Applications

5-Bromo-6-fluoroisoindoline has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoroisoindoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. For example, it may inhibit the activity of specific enzymes by forming strong halogen bonds with the active site residues, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

5-Bromoisoindoline: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

6-Fluoroisoindoline: Lacks the bromine atom, affecting its electrophilic substitution reactions.

5-Chloro-6-fluoroisoindoline: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological activities.

Uniqueness

5-Bromo-6-fluoroisoindoline is unique due to the combined presence of both bromine and fluorine atoms, which imparts distinct chemical reactivity and biological properties. This dual substitution enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Biological Activity

5-Bromo-6-fluoroisoindoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its reactivity and biological activity. The molecular formula is C8H7BrF, with a molecular weight of approximately 227.04 g/mol. The unique isoindoline structure consists of a five-membered ring fused to a six-membered aromatic ring containing nitrogen, which enhances its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H7BrF |

| Molecular Weight | 227.04 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is believed to arise from its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. The halogen substituents can enhance binding affinity and specificity, leading to diverse biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways.

- DNA Interaction : Potential interactions with nucleic acids could affect gene expression and cellular proliferation.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

- Antiviral Activity : Some derivatives of isoindoline compounds have shown potential against viral infections, warranting further investigation into this compound.

Anticancer Activity

A study conducted on various isoindoline derivatives demonstrated that compounds with bromine and fluorine substitutions exhibited enhanced anticancer properties compared to their non-halogenated counterparts. In vitro assays showed that this compound significantly reduced the viability of human cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Mechanism

In a separate investigation, the anti-inflammatory effects of the compound were evaluated using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) upon treatment with this compound, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C8H7BrF | Dual halogenation | Anticancer, anti-inflammatory |

| 6-Bromo-4-fluoroisoindoline | C8H7BrF | Bromine at 6-position | Potential anticancer |

| 4-Fluoroisoindoline | C8H7FN | Lacks bromine | Moderate biological activity |

| 6-Chloro-4-fluoroisoindoline | C8H7ClF | Chlorine instead of bromine | Different reactivity |

Properties

Molecular Formula |

C8H7BrFN |

|---|---|

Molecular Weight |

216.05 g/mol |

IUPAC Name |

5-bromo-6-fluoro-2,3-dihydro-1H-isoindole |

InChI |

InChI=1S/C8H7BrFN/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2,11H,3-4H2 |

InChI Key |

USHJQERPFVYKPE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2CN1)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.